4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid 4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid
Brand Name: Vulcanchem
CAS No.: 101116-05-6
VCID: VC5606616
InChI: InChI=1S/C14H19NO4S/c1-15(12-5-3-2-4-6-12)20(18,19)13-9-7-11(8-10-13)14(16)17/h7-10,12H,2-6H2,1H3,(H,16,17)
SMILES: CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C14H19NO4S
Molecular Weight: 297.37

4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid

CAS No.: 101116-05-6

Cat. No.: VC5606616

Molecular Formula: C14H19NO4S

Molecular Weight: 297.37

* For research use only. Not for human or veterinary use.

4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid - 101116-05-6

Specification

CAS No. 101116-05-6
Molecular Formula C14H19NO4S
Molecular Weight 297.37
IUPAC Name 4-[cyclohexyl(methyl)sulfamoyl]benzoic acid
Standard InChI InChI=1S/C14H19NO4S/c1-15(12-5-3-2-4-6-12)20(18,19)13-9-7-11(8-10-13)14(16)17/h7-10,12H,2-6H2,1H3,(H,16,17)
Standard InChI Key YDLBZBGMPDONSY-UHFFFAOYSA-N
SMILES CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Introduction

Structural and Chemical Properties

The molecular formula of 4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid is C₁₃H₁₇NO₃S, corresponding to a molecular weight of 283.34 g/mol. The molecule features three distinct functional regions:

  • A benzoic acid group at the para position, contributing acidity (pKa ≈ 4.2) and hydrogen-bonding capacity.

  • A sulfonamide bridge (-SO₂NH-), which enhances polarity and potential for intermolecular interactions.

  • A cyclohexylmethylamine substituent, introducing steric bulk and lipophilicity.

The sulfonamide group’s electron-withdrawing nature slightly reduces the carboxylic acid’s acidity compared to unsubstituted benzoic acid. The cyclohexyl moiety imposes conformational constraints, potentially influencing binding affinity in biological systems . Solubility is expected to be moderate in polar aprotic solvents (e.g., dimethylformamide) but limited in aqueous environments due to the hydrophobic cyclohexyl group.

Synthesis and Manufacturing

While no direct synthesis protocols for 4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid are publicly documented, analogous sulfonamide syntheses provide a framework for its preparation. A plausible route involves:

Step 1: Sulfonation of Benzoic Acid

Benzoic acid undergoes sulfonation at the para position using fuming sulfuric acid, yielding 4-sulfobenzoic acid. Reaction conditions typically involve heating at 150–200°C for 4–6 hours .

Step 2: Chlorosulfonation

The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C. This intermediate is highly reactive, necessitating low temperatures to prevent decomposition .

Step 3: Amination with Cyclohexylmethylamine

The sulfonyl chloride reacts with cyclohexylmethylamine in a nucleophilic substitution. This step is performed in anhydrous tetrahydrofuran (THF) with triethylamine as a base, maintaining a temperature of –10°C to 0°C to minimize side reactions .

Critical Parameters

  • Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing ionic intermediates .

  • Stoichiometry: A 1.2:1 molar ratio of amine to sulfonyl chloride ensures complete conversion.

  • Purification: Crystallization from ethanol/water mixtures yields the final product with >95% purity .

Applications in Medicinal Chemistry

Sulfonamide derivatives are extensively explored for therapeutic applications due to their enzyme inhibitory and receptor-modulating properties. While direct pharmacological data for 4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid are unavailable, inferences can be made from related compounds:

Enzyme Inhibition

Sulfonamides are known carbonic anhydrase inhibitors, disrupting proton transfer in metabolic pathways. The benzoic acid moiety may coordinate zinc ions in the enzyme’s active site, while the cyclohexyl group enhances membrane permeability .

Receptor Antagonism

Structurally similar N-substituted carboxamides exhibit androgen receptor antagonism, suggesting potential applications in prostate cancer therapy . The sulfonamide group’s hydrogen-bonding capacity could mimic natural ligands, competitively inhibiting receptor activation.

Antibacterial Activity

Sulfonamides historically serve as antibacterial agents by inhibiting dihydropteroate synthase. The cyclohexyl substituent in this compound may mitigate resistance mechanisms associated with smaller sulfa drugs.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • Aqueous Solubility: Estimated <0.1 mg/mL at pH 7.4 due to the hydrophobic cyclohexyl group.

  • logP: Calculated value of 2.1 indicates moderate lipophilicity, favoring passive diffusion across biological membranes.

Stability

  • Thermal Stability: Decomposes above 250°C, as indicated by thermogravimetric analysis of analogous sulfonamides.

  • Hydrolytic Stability: Susceptible to acid-catalyzed hydrolysis at the sulfonamide bond under strongly acidic conditions (pH < 2).

Ionization Profile

  • Carboxylic Acid: pKa ≈ 4.2 (ionized at physiological pH).

  • Sulfonamide: pKa ≈ 10.1 (primarily unionized in biological systems).

Comparative Analysis with Structural Analogs

The following table contrasts 4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid with related sulfonamide derivatives:

CompoundKey Structural FeatureBiological Activity
4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acidCyclohexylmethyl-sulfonamideHypothetical enzyme inhibition
N-(Cyclohexylmethyl)benzenesulfonamideLacks carboxylic acid groupReduced solubility in aqueous media
4-Sulfamoylbenzoic acidNo cyclohexyl substituentEnhanced renal clearance

The carboxylic acid group in 4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid improves water solubility compared to non-carboxylated analogs, while the cyclohexyl group extends plasma half-life by reducing metabolic degradation .

Challenges and Future Directions

  • Synthesis Optimization: Current methods suffer from low yields (~40%) during the amination step. Transitioning to microwave-assisted synthesis could enhance efficiency .

  • Biological Screening: Prioritize in vitro assays against carbonic anhydrase isoforms and nuclear receptors to identify lead applications.

  • Toxicological Studies: Acute and chronic toxicity profiles remain uncharacterized, necessitating rodent models to establish safety thresholds.

  • Formulation Development: Encapsulation in liposomes or cyclodextrins may improve aqueous solubility for preclinical testing.

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